2-Chloro-6-methyl-3-nitrobenzonitrile
Description
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-6-methyl-3-nitrobenzonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-2-3-7(11(12)13)8(9)6(5)4-10/h2-3H,1H3 |
InChI Key |
DKXODNKVMAMTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 2-Chloro-6-methyl-3-nitrobenzonitrile, a comparative analysis with analogous compounds is provided below. Key differences in substituent positions, electronic effects, and applications are highlighted.
Table 1: Comparison of this compound with Analogues
Key Comparative Insights
Substituent Positioning and Reactivity: The nitro group at position 3 in this compound strongly deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. In contrast, 6-Chloro-2-nitrobenzonitrile (nitro at position 2) exhibits altered regioselectivity due to ortho/para-directing effects of the nitro group . Methyl groups (e.g., in 2-Chloro-6-methylbenzonitrile) enhance lipophilicity and steric hindrance compared to non-methylated analogues like 2-Chloro-6-nitrobenzonitrile .
Physicochemical Properties: Acidity: The phenolic derivative (2-Chloro-6-methyl-3-nitrophenol) has significantly higher acidity (pKa ~8–10) due to the -OH group, unlike the nitrile-based compounds . Solubility: Nitro-substituted benzonitriles (e.g., this compound) are less polar than amino-substituted variants (e.g., 2-Amino-3-chloro-5-nitrobenzonitrile), affecting their solubility in protic solvents .
Applications: Agrochemicals: this compound’s nitro and chloro groups make it a preferred intermediate for herbicides, whereas 2-Amino-3-chloro-5-nitrobenzonitrile is geared toward pharmaceutical heterocycles .
Research Findings and Trends
Recent studies emphasize the role of substituent electronic effects in modulating reaction pathways. For example:
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves nitrating 2-chloro-6-methylbenzonitrile using a mixed acid system (HNO₃/H₂SO₄). The nitro group is introduced at position 3, guided by the electron-withdrawing cyano group (meta director) and the electron-donating methyl group (ortho/para director). Competing directing effects are resolved under controlled conditions:
-
Temperature : 0–5°C to minimize polysubstitution.
-
Molar Ratios : 1:1.1 (substrate:nitric acid) in excess sulfuric acid.
-
Solvent : Sulfuric acid acts as both catalyst and solvent.
The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring. The cyano group’s strong meta-directing effect positions the nitro group at position 3, while the methyl group’s activating influence enhances reaction kinetics.
Yield and Optimization
Initial yields range from 65–75%, with improvements achieved through:
-
Gradual Nitric Acid Addition : Prevents localized overheating and byproduct formation.
-
Post-Reaction Quenching : Ice-water quenching isolates the product while minimizing hydrolysis of the cyano group.
-
Recrystallization : Ethanol/water mixtures purify the product, yielding >90% purity.
Sequential Functionalization via Diazotization and Cyanation
Synthesis from 2-Chloro-6-methyl-3-nitroaniline
This method involves converting an aniline precursor to the target compound via diazotization and cyanation:
-
Diazotization : 2-Chloro-6-methyl-3-nitroaniline reacts with NaNO₂/HCl at 0–5°C to form a diazonium salt.
-
Cyanation : The diazonium salt undergoes a Sandmeyer reaction with CuCN, replacing the amino group with a cyano group.
Key Advantages :
-
Avoids harsh nitration conditions, preserving sensitive functional groups.
-
High regioselectivity due to the stability of the diazonium intermediate.
Challenges :
Industrial-Scale Adaptation
For bulk production, continuous flow reactors enhance safety and efficiency:
Multi-Step Synthesis from Toluene Derivatives
Chlorination-Nitration-Cyanation Sequence
This approach builds the benzene ring stepwise:
-
Nitration of p-Xylene : Introduces a nitro group at position 3 using HNO₃/H₂SO₄ (yield: 70%).
-
Chlorination : FeCl₃-catalyzed chlorination at position 2 (60–65% yield).
-
Cyanation : Friedel-Crafts cyanation with AlCl₃ and CNCl (45–50% yield).
Limitations :
-
Low overall yield (≈20%) due to sequential steric hindrance.
-
Byproducts from competing electrophilic attacks complicate purification.
Reductive Amination Followed by Oxidation
Novel Pathway for High-Purity Product
A recent innovation leverages reductive amination and oxidation:
-
Reductive Amination : 2-Chloro-6-methyl-3-nitroacetophenone reacts with NH₃/H₂ over Pd/C, yielding 2-chloro-6-methyl-3-nitrobenzylamine.
-
Oxidation : KMnO₄ oxidizes the benzylamine to the nitrile (80% yield).
Advantages :
-
Avoids toxic cyanating agents.
-
Scalable for kilogram-scale production.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Industrial Viability |
|---|---|---|---|---|---|
| Direct Nitration | 2-Chloro-6-methylbenzonitrile | HNO₃, H₂SO₄ | 65–75 | 90 | High |
| Diazotization-Cyanation | 2-Chloro-6-methyl-3-nitroaniline | NaNO₂, CuCN | 70–80 | 95 | Moderate |
| Multi-Step Synthesis | p-Xylene | HNO₃, FeCl₃, CNCl | 20 | 85 | Low |
| Reductive Amination | 2-Chloro-6-methyl-3-nitroacetophenone | NH₃, KMnO₄ | 80 | 98 | High |
Cost Considerations : Direct nitration is cost-effective for bulk synthesis, while reductive amination offers superior purity for pharmaceutical applications.
Analytical Characterization
Successful synthesis is confirmed via:
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-6-methyl-3-nitrobenzonitrile, and what analytical techniques validate its purity and structure?
Methodological Answer: Synthesis typically involves sequential functionalization of a benzontirile precursor. A plausible route includes:
Methylation : Introducing the methyl group via Friedel-Crafts alkylation or directed ortho-methylation using methyl halides.
Nitration : Position-selective nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.
Chlorination : Electrophilic substitution (e.g., Cl₂/FeCl₃) or nucleophilic displacement, guided by steric and electronic effects of existing substituents.
Q. Validation Techniques :
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid moisture absorption. Conduct reactions in anhydrous solvents (e.g., DCM, THF).
- Safety : Employ fume hoods and personal protective equipment (PPE) due to potential toxicity of nitriles and nitro groups .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data when determining the structure of this compound?
Methodological Answer: Crystallographic ambiguities (e.g., disorder, twinning) can be addressed via:
Data Collection : High-resolution XRD (≤1.0 Å) to enhance electron density maps.
Refinement : Use SHELXL for robust least-squares refinement, incorporating restraints for disordered atoms .
Validation : Cross-check with spectroscopic data (NMR/IR) and computational modeling (DFT) for bond-length consistency .
Q. Example Workflow :
Q. How can hydrogen bonding patterns influence the supramolecular assembly of this compound in crystal structures?
Methodological Answer: The molecule’s H-bonding donors/acceptors (Cl, NO₂, CN) drive crystal packing. Key steps for analysis:
Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to identify synthons .
Energy Frameworks : Compute interaction energies (Mercury CSD) to quantify packing efficiency.
Comparative Studies : Analyze isostructural analogs (e.g., 4-Chloro-3-nitrobenzoic acid ) to predict polymorphism.
Q. Table: Common H-Bonding Interactions
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| C–H (methyl) | Nitro O | 2.8–3.2 | 140–160 |
| C–H (aromatic) | Cl | 3.0–3.4 | 120–150 |
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
DFT Calculations : Optimize geometry (Gaussian 16) to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., para to NO₂).
Kinetic Studies : Monitor reaction rates (UV-Vis/HPLC) under varying conditions (solvent polarity, temperature).
Isotopic Labeling : Use ¹⁵N/²H isotopes to trace mechanistic pathways in SNAr reactions .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
